molecular formula C9H6Cl2N2S B15277327 4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine

4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine

Cat. No.: B15277327
M. Wt: 245.13 g/mol
InChI Key: UZJMUOPIRJRIMZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, chlorothiophenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine, 5-chlorothiophene-2-carboxylic acid, and methylating agents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The chloro and methyl groups can influence its binding affinity and specificity, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidine
  • 4-Chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine

Uniqueness

4-Chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups, along with the thiophene ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H6Cl2N2S

Molecular Weight

245.13 g/mol

IUPAC Name

4-chloro-2-(5-chlorothiophen-2-yl)-6-methylpyrimidine

InChI

InChI=1S/C9H6Cl2N2S/c1-5-4-7(10)13-9(12-5)6-2-3-8(11)14-6/h2-4H,1H3

InChI Key

UZJMUOPIRJRIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(S2)Cl)Cl

Origin of Product

United States

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